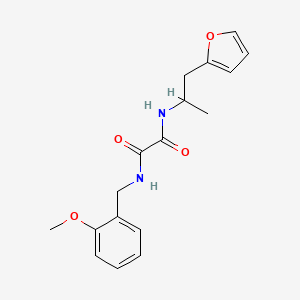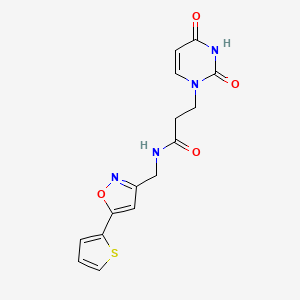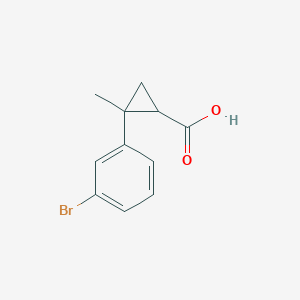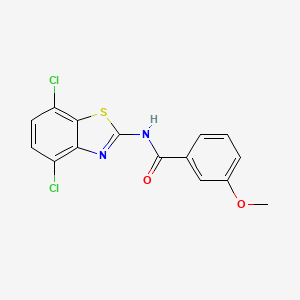![molecular formula C22H25NO4 B2777815 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one CAS No. 869081-06-1](/img/structure/B2777815.png)
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarins has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of the compound is C21H23NO3 . The compound has a tertiary amine group, which makes it one of the pH-responsive monomers .Chemical Reactions Analysis
The compound has an active aldehyde group that facilitates additional reaction modification like post-polymerization through Schiff reaction .Physical And Chemical Properties Analysis
The compound “8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” is an organic UV filter that attenuates the exposure of UV radiation on human skin . It absorbs in the UV-A range with the peak at 354 nm .科学的研究の応用
- Coumarins are well-known for their fluorescence properties. The 7-(N,N-diethylamino) substitution in this compound enhances its fluorescence despite the presence of the azo group. Researchers can utilize it as a fluorescent probe or sensor in biological studies, environmental monitoring, and chemical analysis .
- Substituted coumarins, including 7-hydroxy-4-methyl coumarin, have been employed as laser dyes due to their red-shifted absorption and emission spectra. These dyes find applications in laser technology, such as dye lasers and tunable laser sources .
- The azo group in this compound contributes to its non-linear optical properties. Calculations show that its second-order hyperpolarizability is significantly higher than urea. Researchers can explore its potential in NLO devices and optical signal processing .
- Fluorescent compounds play a crucial role in biological imaging. 7-hydroxy-4-methyl coumarin can be used for labeling specific cellular structures, tracking molecular processes, and visualizing biological samples under fluorescence microscopy .
- Coumarins are used in the textile industry as colorants. By modifying the substituents, researchers can tailor the color and properties of the dye. This compound could find applications in fabric dyeing and printing .
- Photostability is essential for long-term imaging experiments. Coumarins are known for their resistance to photobleaching. Researchers can explore 7-hydroxy-4-methyl coumarin as a reliable fluorescent marker in live-cell imaging and tracking dynamic processes .
Fluorescent Probes and Sensors
Laser Dyes
Non-linear Optical (NLO) Materials
Biological Labelling and Imaging
Textile Dyes and Colorants
Photostable Fluorescent Markers
将来の方向性
Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact . Alternative ingredients and formulations are being explored to provide effective sun protection while minimizing potential risks . Regulatory bodies are also implementing stricter regulations and restrictions on the use of UV filters to protect both human health and the environment .
作用機序
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and DNA, depending on their specific structure .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, some coumarin derivatives have been found to inhibit enzymes, block receptors, or intercalate with DNA . The specific interactions of this compound would depend on its structure and the nature of its targets.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Coumarin derivatives have been found to affect a variety of pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The downstream effects of these interactions can include changes in gene expression, cell proliferation, and cell death .
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structure . Factors that can influence these properties include the compound’s solubility, stability, and interactions with transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in enzyme activity, receptor signaling, and gene expression . These changes could, in turn, lead to alterations in cellular processes such as cell proliferation, differentiation, and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s interactions with its targets
特性
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-5-23(6-2)13-18-19(24)12-11-17-14(3)20(22(25)27-21(17)18)15-7-9-16(26-4)10-8-15/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSKKOCPDXUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)

![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2777741.png)


![6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2777746.png)

![6,6-Dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2777748.png)

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)